molecular formula C17H30N2O2 B10974482 1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione

1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione

Cat. No.: B10974482
M. Wt: 294.4 g/mol
InChI Key: QVZYSTMHEAEKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione is an organic compound characterized by the presence of two 3-methylpiperidin-1-yl groups attached to a pentane-1,5-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 3-methylpiperidine with pentane-1,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles. The conditions vary depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It serves as a precursor for the preparation of various derivatives and analogs.

    Biology: In biological research, the compound is studied for its potential biological activities and interactions with biomolecules. It may be used in the development of new drugs or therapeutic agents.

    Medicine: The compound’s unique structure and properties make it a candidate for medicinal chemistry research. It is investigated for its potential pharmacological effects and therapeutic applications.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials. Its properties make it suitable for use in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(2-pyridyl)pentane-1,3,5-trione: This compound has a similar pentane-1,5-dione backbone but with pyridyl groups instead of 3-methylpiperidin-1-yl groups.

    1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione: Similar to the compound of interest but with 4-methylpiperidin-1-yl groups.

    1,5-Bis(3S)-3-methylpiperidin-1-yl)pentane-1,5-dione: A stereoisomer of the compound with specific stereochemistry at the 3-methylpiperidin-1-yl groups.

Uniqueness

1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione is unique due to its specific structural features and the presence of 3-methylpiperidin-1-yl groups. These groups impart distinct chemical and physical properties to the compound, making it suitable for various applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

1,5-bis(3-methylpiperidin-1-yl)pentane-1,5-dione

InChI

InChI=1S/C17H30N2O2/c1-14-6-4-10-18(12-14)16(20)8-3-9-17(21)19-11-5-7-15(2)13-19/h14-15H,3-13H2,1-2H3

InChI Key

QVZYSTMHEAEKHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CCCC(=O)N2CCCC(C2)C

solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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